molecular formula C9H8N4O2 B1435065 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2091184-83-5

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1435065
CAS No.: 2091184-83-5
M. Wt: 204.19 g/mol
InChI Key: CJXNVDBJWACOOL-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrazine rings

Preparation Methods

The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-hydrazinopyrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation to yield the desired product. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular processes .

Comparison with Similar Compounds

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-13-8(9(14)15)4-6(12-13)7-5-10-2-3-11-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNVDBJWACOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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